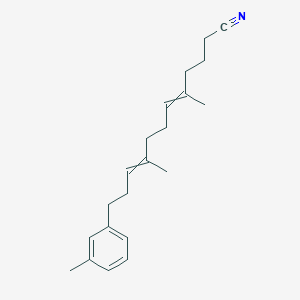
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile is an organic compound with the molecular formula C21H29N and a molecular weight of 295.468 g/mol . This compound is characterized by its unique structure, which includes a nitrile group and multiple methyl substitutions on a dodecadiene backbone.
準備方法
The synthesis of 5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
化学反応の分析
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
類似化合物との比較
5,9-Dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile can be compared with other similar compounds, such as:
5,9-Dimethyl-12-(4-methylphenyl)dodeca-5,9-dienenitrile: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
5,9-Dimethyl-12-(2-methylphenyl)dodeca-5,9-dienenitrile: Another isomer with the methyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
特性
CAS番号 |
917612-26-1 |
|---|---|
分子式 |
C21H29N |
分子量 |
295.5 g/mol |
IUPAC名 |
5,9-dimethyl-12-(3-methylphenyl)dodeca-5,9-dienenitrile |
InChI |
InChI=1S/C21H29N/c1-18(9-4-5-16-22)10-6-11-19(2)12-7-14-21-15-8-13-20(3)17-21/h8,10,12-13,15,17H,4-7,9,11,14H2,1-3H3 |
InChIキー |
IQOVGWIPRCOFRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
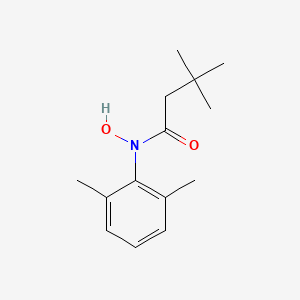
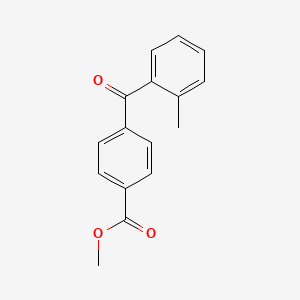
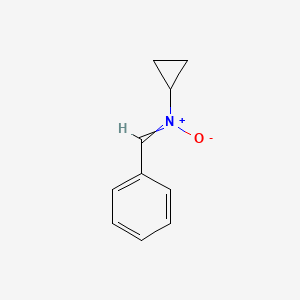
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
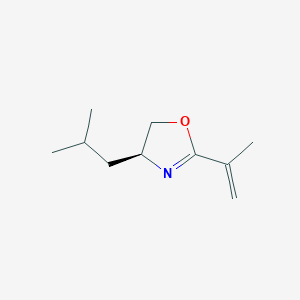
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)

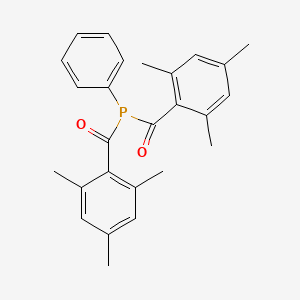
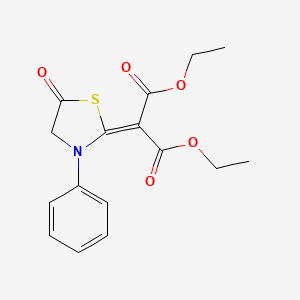

![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
